N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H18Cl2FN5O2S and its molecular weight is 530.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells . BCL6 is known to suppress the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells .
Mode of Action
The compound acts by inducing proximity between BCL6 and a transcriptional activator BRD4 . One end of the molecule binds to BCL6, while the other end binds to BRD4, effectively bringing these two proteins together . This results in the formation of a complex that strongly activates the expression of genes that were originally silenced by BCL6, including those involved in cell apoptosis .
Biochemical Pathways
The compound affects the cell apoptosis pathway by reactivating the expression of genes involved in this process . By doing so, it effectively triggers the apoptosis of cancer cells . In addition, the compound also downregulates the expression of the oncogene MYC , although the mechanism behind this is still under investigation .
Result of Action
The compound effectively induces apoptosis in cancer cells expressing BCL6, including those resistant to chemotherapy and those with TP53 mutations . This suggests that the compound has the potential to be a new class of anticancer molecules .
Action Environment
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2FN5O2S/c25-17-11-10-16(12-18(17)26)32-21(13-28-23(34)15-6-2-1-3-7-15)30-31-24(32)35-14-22(33)29-20-9-5-4-8-19(20)27/h1-12H,13-14H2,(H,28,34)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDAMMKSKZKCGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.